D-sorbose - 3615-56-3

D-sorbose

Catalog Number: EVT-308769
CAS Number: 3615-56-3
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-sorbose is a naturally occurring rare sugar, a monosaccharide ketohexose isomer of D-fructose. [] It is found in small quantities in nature, with commercial production achieved using microbial enzymes. [] D-sorbose plays a significant role in scientific research due to its unique properties and potential applications in various fields.

Source and Classification

D-sorbose is classified under the category of sugars, specifically as a ketohexose. It is commonly derived from the fermentation of D-glucose or D-sorbitol by specific strains of bacteria, notably Gluconobacter oxydans and Pseudomonas species. These microorganisms utilize metabolic pathways to convert carbohydrates into D-sorbose with varying efficiencies depending on the substrate and conditions used in the fermentation process .

Synthesis Analysis

Methods

D-sorbose can be synthesized through several methods, primarily involving microbial fermentation. The most notable methods include:

  1. Fermentation of D-Glucose: This method involves the hydrogenation of D-glucose to form D-sorbitol, which is then converted to D-sorbose through dehydrogenation using Gluconobacter oxydans. This process can yield high concentrations of D-sorbose but may face challenges such as substrate inhibition at high concentrations .
  2. Direct Fermentation from Carbohydrates: Certain bacteria, such as Pseudomonas chicory, can directly convert carbohydrates like D-galactitol and D-tagatose into D-sorbose. This method has been optimized for higher yields and reduced processing times .
  3. Recombinant Microbial Systems: Recent advancements have seen the use of genetically engineered strains of Escherichia coli that express specific enzymes capable of synthesizing D-sorbose from simpler sugars like glucose and glyceraldehyde through engineered metabolic pathways .

Technical Details

The fermentation process typically requires controlled conditions such as temperature, pH, and substrate concentration to optimize yield. For instance, using mutant strains of Gluconobacter oxydans has been shown to enhance productivity significantly by overcoming substrate inhibition .

Molecular Structure Analysis

Structure

D-sorbose has the molecular formula C6H12O6C_6H_{12}O_6 and features a ketone group at the second carbon atom in its structure. Its structural representation can be depicted as follows:

HOCH2C O C OH CH 2OH CH 2OH \text{HOCH}_2\text{C O C OH CH 2OH CH 2OH }

This structure indicates that it is an aldohexose with a characteristic ketone functional group.

Data

  • Molecular Weight: 180.16 g/mol
  • Melting Point: Approximately 102 °C (216 °F)
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
Chemical Reactions Analysis

Reactions

D-sorbose participates in various chemical reactions typical of monosaccharides, including:

  1. Reduction Reactions: D-sorbose can be reduced to form sorbitol through the action of reducing agents like sodium borohydride.
  2. Oxidation Reactions: It can also undergo oxidation to produce sorbose acid.
  3. Isomerization: Under specific conditions, it can convert to other sugars such as L-sorbose or L-psicose through enzymatic pathways.

Technical Details

The conversion processes often require specific enzymes (e.g., dehydrogenases) that facilitate these transformations under mild conditions, making them suitable for industrial applications .

Mechanism of Action

The mechanism by which D-sorbose exerts its effects primarily revolves around its role as a precursor in biochemical pathways. For instance, it is involved in the synthesis of vitamin C via a series of enzymatic reactions where it acts as an intermediate substrate.

Process and Data

In the biosynthetic pathway for vitamin C:

  • Conversion Steps: D-sorbose undergoes several transformations involving oxidation and rearrangement reactions catalyzed by specific enzymes.
  • Yield Data: The efficiency of these conversions can vary widely based on enzyme availability and reaction conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Sweet taste characteristic of sugars.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme heat or acidic environments.
  • Reactivity: Reacts with oxidizing agents; forms complexes with metals due to its hydroxyl groups.

Relevant analyses have shown that its solubility and reactivity make it suitable for various applications in food chemistry and pharmaceuticals .

Applications

D-sorbose has several scientific uses:

  1. Vitamin C Production: It serves as a crucial intermediate in the industrial synthesis of vitamin C (ascorbic acid), where high yields are necessary for economic viability.
  2. Food Industry: Utilized as a sweetener due to its sweetness profile while having lower caloric content compared to sucrose.
  3. Research Applications: Employed in studies related to carbohydrate metabolism and enzymatic activity due to its unique structural properties.

Properties

CAS Number

3615-56-3

Product Name

D-sorbose

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

D Sorbose
D-Sorbose
L Sorbose
L-Sorbose
Sorbose

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

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